(6R,7R)-benzhydryl 7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate (6R,7R)-benzhydryl 7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 56040-80-3
VCID: VC8350545
InChI: InChI=1S/C21H19ClN2O3S/c22-11-15-12-28-20-16(23)19(25)24(20)17(15)21(26)27-18(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,16,18,20H,11-12,23H2/t16-,20-/m1/s1
SMILES: C1C(=C(N2C(S1)C(C2=O)N)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)CCl
Molecular Formula: C21H19ClN2O3S
Molecular Weight: 414.9 g/mol

(6R,7R)-benzhydryl 7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

CAS No.: 56040-80-3

Cat. No.: VC8350545

Molecular Formula: C21H19ClN2O3S

Molecular Weight: 414.9 g/mol

* For research use only. Not for human or veterinary use.

(6R,7R)-benzhydryl 7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate - 56040-80-3

Specification

CAS No. 56040-80-3
Molecular Formula C21H19ClN2O3S
Molecular Weight 414.9 g/mol
IUPAC Name benzhydryl (6R,7R)-7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Standard InChI InChI=1S/C21H19ClN2O3S/c22-11-15-12-28-20-16(23)19(25)24(20)17(15)21(26)27-18(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,16,18,20H,11-12,23H2/t16-,20-/m1/s1
Standard InChI Key PBPKDMBQLUWMIO-OXQOHEQNSA-N
Isomeric SMILES C1C(=C(N2[C@H](S1)[C@@H](C2=O)N)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)CCl
SMILES C1C(=C(N2C(S1)C(C2=O)N)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)CCl
Canonical SMILES C1C(=C(N2C(S1)C(C2=O)N)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)CCl

Introduction

Chemical Identity and Structural Elucidation

Systematic Nomenclature and Identifiers

The compound’s IUPAC name, (6R,7R)-benzhydryl 7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate, reflects its bicyclic skeleton and functional groups. Key identifiers include:

  • PubChem CID: 10960166

  • CAS Registry Number: 33747-51-2

  • Molecular Formula: C₂₂H₂₀ClN₂O₃S

  • SMILES: C=CC1=C(N2C@HSC1)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4

The stereochemical descriptors (6R,7R) denote the absolute configuration at positions 6 and 7 of the bicyclic system, critical for biological activity .

Three-Dimensional Architecture

The molecule’s core consists of a β-lactam ring fused to a six-membered dihydrothiazine ring, forming the bicyclo[4.2.0] system. Key structural features include:

  • A chloromethyl (-CH₂Cl) substituent at position 3, enhancing electrophilicity.

  • A benzhydryl ester group (diphenylmethyl) at the carboxylate position, influencing lipophilicity.

  • An amino group (-NH₂) at position 7, enabling hydrogen bonding .

Synthesis and Structural Modification

Table 1: Hypothetical Reaction Conditions for Key Steps

StepReagents/ConditionsPurpose
β-Lactam FormationPenicillin G amidase, pH 7.0–7.5Enzymatic ring closure
ChloromethylationClCH₂OAc, DMF, 0–5°CElectrophilic substitution
EsterificationBenzhydrol, DCC, DMAPCarboxylate protection

Stereochemical Control

The (6R,7R) configuration is likely achieved through asymmetric catalysis or chiral resolution. X-ray crystallography data for analogous compounds confirm that the trans configuration at C6 and C7 optimizes β-lactam ring stability .

Physicochemical and Computed Properties

Molecular Properties

Critical computed properties include:

  • Molecular Weight: 392.5 g/mol

  • Topological Polar Surface Area (TPSA): 97.9 Ų

  • LogP (XLogP3-AA): 3.0

  • Hydrogen Bond Donors/Acceptors: 1/5

The high TPSA suggests moderate aqueous solubility, while the LogP value indicates lipophilicity suitable for membrane penetration.

PropertyValueImplications
Molecular Weight392.5 g/molMid-sized molecule for drug design
TPSA97.9 ŲModerate solubility in polar solvents
LogP3.0Balanced hydrophobicity
Rotatable Bonds6Conformational flexibility

Spectroscopic Characteristics

  • IR Spectroscopy: Expected peaks include ν(N-H) at ~3300 cm⁻¹ (amine), ν(C=O) at ~1750 cm⁻¹ (β-lactam), and ν(C-Cl) at ~750 cm⁻¹.

  • NMR: The benzhydryl group’s aromatic protons would resonate at δ 7.2–7.4 ppm (multiplet), while the β-lactam carbonyl carbon appears at ~170 ppm in ¹³C NMR .

Challenges and Future Directions

Synthetic Optimization

Current hurdles include the low yield of stereospecific chloromethylation and esterification steps. Future work could explore:

  • Enzymatic Catalysis: Using lipases for enantioselective esterification.

  • Flow Chemistry: Enhancing reproducibility in large-scale synthesis .

Pharmacological Profiling

In vitro studies are needed to assess:

  • MIC values against Gram-positive and Gram-negative pathogens.

  • Stability in human plasma (ester hydrolysis rate).

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